

A Technical Guide to the Synthesis of 4-Methoxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-2-methylphenylboronic acid

Cat. No.: B1303774

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **4-Methoxy-2-methylphenylboronic acid**, a key building block in modern organic chemistry. This document details a common and effective synthesis route, provides explicit experimental protocols, and summarizes key quantitative data. Furthermore, this guide visualizes the synthetic pathway and its application in Suzuki-Miyaura cross-coupling reactions, offering a valuable resource for professionals in research and drug development.

Compound Overview

4-Methoxy-2-methylphenylboronic acid, with the CAS number 208399-66-0, is a white solid organic compound.^{[1][2]} Its molecular formula is C₈H₁₁BO₃, and it has a molecular weight of 165.98 g/mol.^{[3][4]} This organoboron compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.^[2] This reactivity makes it an essential intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.^[5] The methoxy and methyl groups on the phenyl ring provide specific steric and electronic properties that influence its reactivity and make it a valuable tool for synthetic chemists.^[2]

Table 1: Physicochemical Properties of **4-Methoxy-2-methylphenylboronic Acid**

Property	Value	Reference
CAS Number	208399-66-0	[1] [3]
Molecular Formula	C8H11BO3	[1] [4]
Molecular Weight	165.98 g/mol	[3] [4]
Appearance	White solid	[1]
Melting Point	169-174 °C	[3]
Purity	≥95%	[3]

Synthesis Route

A prevalent and effective method for the synthesis of **4-Methoxy-2-methylphenylboronic acid** involves the lithiation of a brominated precursor followed by borylation. The most commonly cited starting material is 4-bromo-3-methylanisole (also known as 2-bromo-5-methoxytoluene). [\[1\]](#) The synthesis proceeds via an organolithium intermediate, which is then reacted with a borate ester, such as triisopropyl borate, to form the boronic acid after acidic workup.

The overall reaction scheme is as follows:

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Methoxy-2-methylphenylboronic acid**.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **4-Methoxy-2-methylphenylboronic acid** based on established literature procedures.[\[1\]](#)

Materials:

- 4-Bromo-3-methylanisole (10 g, 0.050 mol)

- n-Butyllithium (2.5 M in hexane, 24 mL, 0.055 mol)
- Triisopropyl borate (57.7 mL, 0.25 mol)
- Anhydrous tetrahydrofuran (THF)
- Hexane
- Hydrochloric acid (for acidic hydrolysis)
- Saturated aqueous ammonium chloride solution[6]
- Anhydrous sodium sulfate or magnesium sulfate
- Standard glassware for anhydrous and anaerobic reactions (e.g., Schlenk flask, dropping funnel)

Procedure:

- Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-3-methylanisole (10 g, 0.050 mol) in anhydrous tetrahydrofuran in a Schlenk flask equipped with a magnetic stirrer.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexane, 24 mL, 0.055 mol) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of the aryllithium intermediate.
- Borylation: To the cold aryllithium solution, slowly add triisopropyl borate (57.7 mL, 0.25 mol). After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[6] Subsequently, perform an acidic hydrolysis by adding hydrochloric acid until the solution is acidic.
- Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

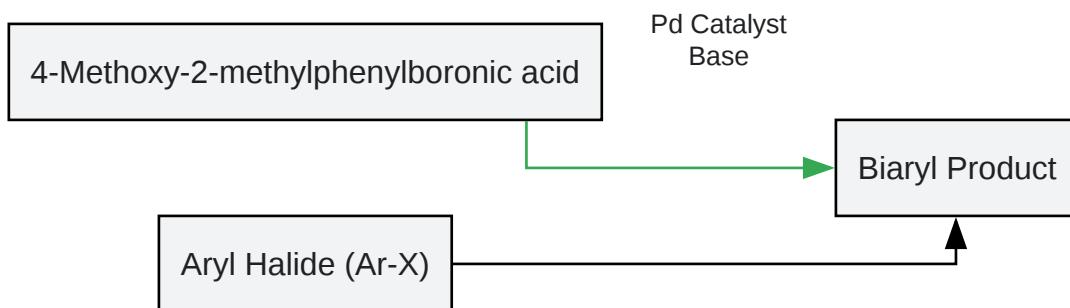

- Purification: The crude product can be further purified by recrystallization or column chromatography to yield **4-Methoxy-2-methylphenylboronic acid** as a white solid.

Table 2: Key Reaction Parameters and Yield

Parameter	Value	Reference
Starting Material	4-Bromo-3-methylanisole	[1]
Moles of Starting Material	0.050 mol	[1]
Moles of n-Butyllithium	0.055 mol	[1]
Moles of Triisopropyl borate	0.25 mol	[1]
Reaction Temperature (Lithiation)	-78 °C	[1]
Yield	69%	[1]
Product Mass	5.7 g	[1]

Application in Suzuki-Miyaura Cross-Coupling

A primary application of **4-Methoxy-2-methylphenylboronic acid** is its use as a coupling partner in Suzuki-Miyaura reactions.[2][7] This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[8]

[Click to download full resolution via product page](#)

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The reaction typically involves a palladium catalyst, a base, and a suitable solvent.^[9] The choice of catalyst, ligand, base, and reaction conditions can be optimized to achieve high yields and selectivity for a wide range of substrates.

Conclusion

The synthesis of **4-Methoxy-2-methylphenylboronic acid** via lithiation of 4-bromo-3-methylanisole followed by borylation is a reliable and well-documented method. This technical guide provides the necessary details for its successful preparation and highlights its significance as a versatile building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-METHOXY-2-METHYLPHENYLBORONIC ACID CAS#: 208399-66-0 [chemicalbook.com]
- 2. nbino.com [nbino.com]
- 3. 4-Methoxy-2-methylphenylboronic acid = 95 208399-66-0 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]

- To cite this document: BenchChem. [A Technical Guide to the Synthesis of 4-Methoxy-2-methylphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303774#4-methoxy-2-methylphenylboronic-acid-synthesis-route>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com